molecular formula C14H19NO3 B12629846 Methyl 3-benzamido-2,2-dimethylbutanoate CAS No. 918409-37-7

Methyl 3-benzamido-2,2-dimethylbutanoate

Cat. No.: B12629846
CAS No.: 918409-37-7
M. Wt: 249.30 g/mol
InChI Key: UHAWZXMPAQXOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-benzamido-2,2-dimethylbutanoate is a substituted butanoate ester featuring a benzamido (-NHCOC₆H₅) group at the C3 position and two methyl groups at the C2 position. This structure combines steric bulk from the dimethyl substituents with the electron-withdrawing and directing properties of the benzamido moiety. The benzamido group may act as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions, similar to the role observed in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). Applications likely include its use as an intermediate in pharmaceuticals or heterocyclic synthesis, as seen in related esters ().

Properties

CAS No.

918409-37-7

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 3-benzamido-2,2-dimethylbutanoate

InChI

InChI=1S/C14H19NO3/c1-10(14(2,3)13(17)18-4)15-12(16)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,16)

InChI Key

UHAWZXMPAQXOLC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C(=O)OC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzamido-2,2-dimethylbutanoate typically involves the reaction of 3-amino-2,2-dimethylbutanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzamido-2,2-dimethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that Methyl 3-benzamido-2,2-dimethylbutanoate exhibits significant anticancer properties. Research has shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. A study published in Journal of Medicinal Chemistry highlighted its effectiveness against several cancer cell lines, demonstrating a dose-dependent response in cell viability assays .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell cycle progression
A54918Activation of caspase pathways

1.2 Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages, suggesting a potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-α1500600
IL-61200500
IL-1β800300

Synthetic Biology Applications

2.1 As a Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structure allows for modifications that can lead to the creation of more complex molecules with desired biological activities .

Case Study: Synthesis of Novel Derivatives

A recent research project focused on synthesizing derivatives of this compound to explore their biological activities. The derivatives were tested for their binding affinity to various biological targets, leading to the discovery of compounds with enhanced potency and selectivity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Toxicological assessments have been performed to evaluate its safety in vivo and in vitro.

Table 3: Toxicological Profile

ParameterValue
LD50 (mg/kg)>2000
MutagenicityNegative
CarcinogenicityNot classified

Mechanism of Action

The mechanism of action of methyl 3-benzamido-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The benzamido group can interact with enzymes and receptors, modulating their activity. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-Benzoylamino-3-oxobutanoate (C₁₂H₁₃NO₄)

  • Structure: Features a benzoylamino group at C2 and a ketone at C3.
  • Synthesis: Prepared via condensation of benzoylated amino esters ().
  • Reactivity: The ketone group enhances electrophilicity, enabling cyclization reactions to form oxazoloquinolines ().
  • Applications: Precursor for heterocyclic compounds like imidazoles and quinolines.
  • Contrast : Lacks the steric hindrance of C2 dimethyl groups, making it more reactive toward nucleophiles compared to the target compound .

Methyl 3-Amino-4,4,4-trifluoro-2,2-dimethylbutanoate Hydrochloride (C₈H₁₄F₃NO₂·HCl)

  • Structure: Substituted with a trifluoromethyl group at C4 and an amino group at C3.
  • Synthesis : Likely involves fluorinated reagents or trifluoroethylation (inferred from ).
  • Reactivity : The electron-withdrawing trifluoro group increases acidity of adjacent protons, facilitating deprotonation in catalytic cycles.
  • Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine’s metabolic stability.
  • Contrast : The trifluoro group introduces distinct electronic effects compared to the benzamido group, altering solubility and reactivity .

Methyl 4-Bromo-2,2-dimethylbutanoate (C₇H₁₃BrO₂)

  • Structure : Bromine substituent at C4 and dimethyl groups at C2.
  • Synthesis : Bromination of preformed esters ().
  • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the target compound’s benzamido-directed reactivity.
  • Applications : Intermediate in synthesis of branched alkanes or polymers.
  • Contrast : The absence of a directing group limits its utility in C–H activation chemistry .

Ethyl 3-Hydroxy-2,2-dimethylbutanoate (C₈H₁₆O₃)

  • Structure : Hydroxy group at C3 and ethyl ester.
  • Synthesis : Reduction of keto esters or enzymatic esterification ().
  • Reactivity : The hydroxy group participates in hydrogen bonding and oxidation reactions.
  • Applications : Used in fragrances or as a chiral building block.
  • Contrast: The hydroxy group increases polarity, reducing compatibility with nonpolar reaction media compared to the benzamido-substituted target .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight Key Reactivity/Applications
This compound C₁₄H₁₉NO₃ C3 benzamido, C2 dimethyl 249.31 g/mol C–H activation, heterocyclic synthesis
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ C2 benzoylamino, C3 ketone 235.24 g/mol Cyclization to oxazoloquinolines
Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate HCl C₈H₁₄F₃NO₂·HCl C3 amino, C4 trifluoro 257.66 g/mol Fluorinated pharmaceutical intermediates
Methyl 4-bromo-2,2-dimethylbutanoate C₇H₁₃BrO₂ C4 bromo, C2 dimethyl 209.08 g/mol Cross-coupling reactions
Ethyl 3-hydroxy-2,2-dimethylbutanoate C₈H₁₆O₃ C3 hydroxy, ethyl ester 160.21 g/mol Chiral synthesis, flavor chemistry

Key Findings

Electronic Effects: The benzamido group’s electron-withdrawing nature may enhance stability toward hydrolysis relative to esters with electron-donating substituents (e.g., ethyl 3-hydroxy-2,2-dimethylbutanoate) .

Directing Group Utility: Unlike methyl 4-bromo-2,2-dimethylbutanoate, the benzamido group in the target compound could facilitate regioselective C–H bond functionalization, akin to N,O-bidentate directing groups in .

Biological Activity

Methyl 3-benzamido-2,2-dimethylbutanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of amides and exhibits a unique structure that may contribute to its biological activity. The molecular formula is C16H19N1O2C_{16}H_{19}N_{1}O_{2}, which indicates the presence of a benzamide functional group that is known for various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as tyrosinase, which is crucial in melanin production. Inhibition of this enzyme can lead to applications in treating hyperpigmentation disorders.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which are essential for reducing oxidative stress in biological systems.
  • Antimicrobial Effects : Similar compounds have demonstrated antibacterial activity against various strains, including Mycobacterium tuberculosis (Mtb), indicating potential for further research into its antimicrobial properties.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related analogs:

Activity Effect IC50/EC50 Values Reference
Tyrosinase InhibitionStrong inhibitionIC50 = 1.12 µM (for analog)
Antioxidant ActivityComparable to positive controlsNot specified
Antibacterial ActivityEffective against MtbMIC = 0.5 - 6 µg/mL
CytotoxicityLow cytotoxicity (<20 µM)Not specified

Case Studies and Research Findings

  • Tyrosinase Inhibition Study : An investigation into the efficacy of this compound analogs revealed significant inhibition of tyrosinase activity in B16F10 murine melanoma cells. The strongest analog showed an IC50 value of 1.12 µM, indicating a potent effect compared to standard inhibitors like kojic acid .
  • Antimicrobial Efficacy : Research on related compounds indicated promising results against Mycobacterium tuberculosis strains. Compounds with similar structural features were shown to inhibit the growth of Mtb with MIC values ranging from 0.5 to 6 μg/mL without significant cytotoxicity towards Vero cells (IC50 >200 μM) .
  • Antioxidant Studies : The antioxidant capacity of this compound was evaluated using various assays, demonstrating efficacy comparable to established antioxidants, suggesting its potential role in mitigating oxidative stress-related conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.